1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Spiro compound formation: The spiro linkage is formed through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Final coupling: The final step involves coupling the benzofuran and piperidine moieties under controlled conditions to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with similar compounds such as:
1-(3-Bromopropyl)-4-methoxybenzene: This compound shares the bromo and methoxy functional groups but lacks the spiro structure, making it less complex.
3-Bromo-2-methoxybenzonitrile: Another similar compound with a bromo and methoxy group, but with a nitrile functional group instead of the spiro linkage.
The uniqueness of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXNOVNJJZBYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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